Levofloxacin Q-Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

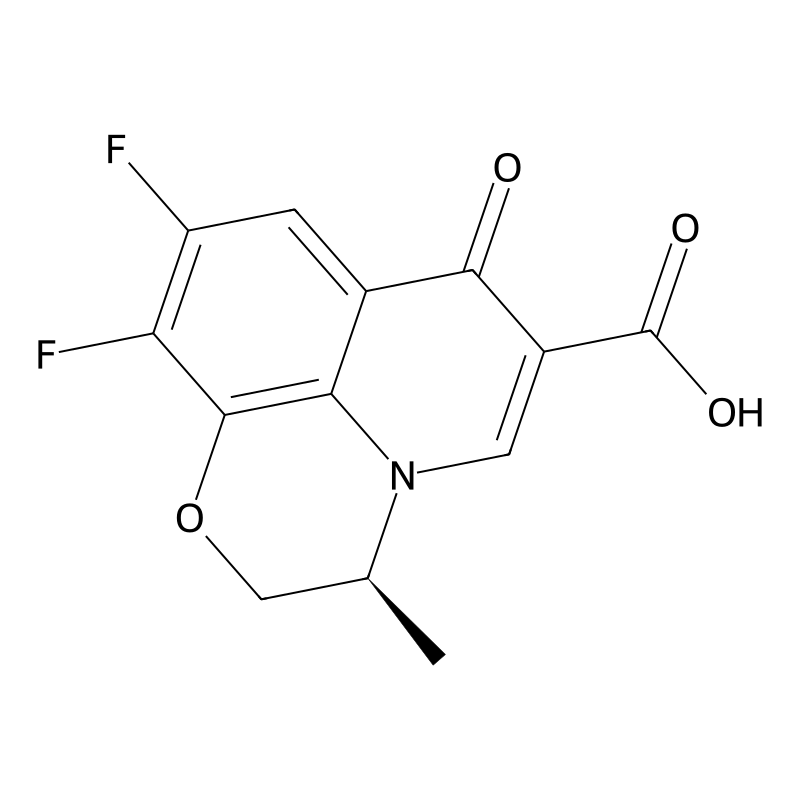

Levofloxacin Q-Acid is a derivative of levofloxacin, a fluoroquinolone antibiotic widely used to treat bacterial infections. Its chemical structure is represented as C₁₃H₉F₂NO₄, with a molecular weight of approximately 281.21 g/mol. This compound is characterized by the presence of a carboxylic acid functional group, which enhances its solubility and bioactivity compared to its parent compound, levofloxacin . Levofloxacin Q-Acid is typically found as a white to light yellow solid and is noted for its purity levels exceeding 98% in commercial preparations .

- Potential Toxicity: Fluoroquinolone antibiotics, including Levofloxacin, can cause various side effects, including gastrointestinal upset, tendonitis, and nervous system effects. Levofloxacin Q-acid, as a precursor, might exhibit similar toxicity concerns.

- Potential Allergic Reactions: Although less common, fluoroquinolones can cause allergic reactions in some individuals. The potential for Levofloxacin Q-acid to induce allergies is unknown and requires further investigation.

Synthesis of Novel Antimicrobials

One of the most promising applications of Levofloxacin Q-Acid lies in its use as a building block for the synthesis of novel antimicrobials. Researchers have explored its potential to create new compounds with enhanced activity against various bacterial strains, including those resistant to existing antibiotics. A study published in the journal Molecules, for instance, investigated the synthesis and antimicrobial activity of Levofloxacin Q-Acid conjugates. The results showed promising potential for these compounds to combat Methicillin-resistant Staphylococcus aureus (MRSA), a notorious drug-resistant bacterium [].

Additionally, it can also be involved in hydrolysis reactions under acidic or basic conditions, leading to the regeneration of levofloxacin and other by-products.

Levofloxacin Q-Acid exhibits antimicrobial activity, although its potency may vary compared to levofloxacin. While levofloxacin is effective against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains, levofloxacin Q-Acid has shown limited activity against certain pathogens such as Methicillin-resistant Staphylococcus aureus and Klebsiella pneumoniae in preliminary studies . The unique structure of levofloxacin Q-Acid may influence its interaction with bacterial membranes and enzymes involved in DNA replication.

The synthesis of levofloxacin Q-Acid typically involves several steps:

- Starting Materials: The synthesis begins with chloroform and 2-fluoro-5-nitrobenzaldehyde.

- Base Reaction: These react under basic conditions using sodium hydroxide and hydrochloric acid.

- Formation of Intermediate: The reaction leads to the formation of intermediates that are subsequently converted into levofloxacin Q-Acid through further chemical modifications .

- Purification: The final product is purified using techniques such as high-performance liquid chromatography to achieve the desired purity level .

Levofloxacin Q-Acid serves various applications primarily in the pharmaceutical industry:

- Antimicrobial Agent: It is investigated for use as an antimicrobial agent due to its antibacterial properties.

- Drug Development: Levofloxacin Q-Acid is explored in drug conjugation studies to enhance delivery mechanisms and efficacy against resistant bacterial strains .

- Research Tool: It acts as a chemical probe in biological studies aimed at understanding antibiotic resistance mechanisms.

Studies have indicated that levofloxacin Q-Acid may interact with various biological molecules, influencing its pharmacodynamics:

- Enzyme Interactions: Unlike levofloxacin, which has minimal interaction with cytochrome P450 enzymes like CYP1A2, levofloxacin Q-Acid's interactions remain less characterized but warrant further investigation for potential drug-drug interactions .

- Antacid Interactions: Similar to levofloxacin, co-administration with antacids containing magnesium or aluminum may significantly reduce the absorption of levofloxacin Q-Acid due to complex formation .

Levofloxacin Q-Acid belongs to a class of compounds known as fluoroquinolones. Below are some similar compounds along with their unique characteristics:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Levofloxacin | Contains a piperazine ring | Broad-spectrum activity against Gram-positive bacteria |

| Ciprofloxacin | Contains a cyclopropyl group | More effective against Gram-negative bacteria |

| Moxifloxacin | Contains a methoxy group | Enhanced activity against anaerobic bacteria |

| Norfloxacin | Lacks the 6-fluoro substituent | Less potent than other fluoroquinolones |

Levofloxacin Q-Acid's distinct carboxylic acid group differentiates it from these compounds by potentially altering its solubility and biological interactions.

Systematic IUPAC Nomenclature and Molecular Formula

Levofloxacin Q-Acid possesses a complex polycyclic structure that requires careful systematic nomenclature to accurately describe its molecular architecture. The official IUPAC name is designated as (2S)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid. This nomenclature reflects the intricate tricyclic framework containing both nitrogen and oxygen heteroatoms within the ring system. Alternative systematic names include (3S)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, which emphasizes the pyrido-benzoxazine core structure. The molecular formula C13H9F2NO4 indicates a compact molecule with a molecular weight of 281.21 g/mol.

The systematic nomenclature reveals several key structural features that distinguish this compound within the fluoroquinolone family. The presence of the "4-oxa-1-azatricyclo" designation indicates the incorporation of both oxygen and nitrogen atoms as integral components of the ring system. The "6,7-difluoro" specification confirms the presence of two fluorine atoms at specific positions, which are crucial for the biological activity of fluoroquinolone antibiotics. The carboxylic acid functionality at position 11 represents a critical pharmacophore element that contributes to the compound's chemical reactivity and subsequent pharmaceutical applications.

Stereochemical Configuration and Chiral Centers

The stereochemical complexity of Levofloxacin Q-Acid is centered around a single defined chiral center, specifically designated as the (S)-configuration at the carbon bearing the methyl substituent. This stereochemical assignment is crucial for maintaining the biological activity of the final levofloxacin product, as fluoroquinolone antibiotics exhibit significant stereospecific activity patterns. The specific rotation of Levofloxacin Q-Acid has been measured as [α]20/D = -64° (c = 1, DMSO), confirming the levorotatory nature that gives the compound its "levo" designation.

The (S)-stereochemical configuration represents the more potent enantiomer compared to its (R)-counterpart, which is reflected in the enhanced antibacterial activity of levofloxacin versus racemic ofloxacin. Analytical specifications for pharmaceutical-grade Levofloxacin Q-Acid require specific rotation values ranging from -62.0 to -66.0 degrees, ensuring consistent stereochemical purity for downstream synthetic applications. The maintenance of this stereochemical integrity throughout synthetic transformations is essential for producing the desired therapeutic efficacy in the final antibiotic product.

Comparative Structural Analysis with Related Fluoroquinolone Intermediates

Levofloxacin Q-Acid exhibits structural similarities to other fluoroquinolone intermediates while maintaining distinct molecular features that define its specific role in antibiotic synthesis. The compound shares the characteristic difluoro substitution pattern common to third-generation fluoroquinolones, with fluorine atoms positioned at the 9,10-positions of the quinoline core. This substitution pattern contrasts with earlier fluoroquinolone generations that typically contain single fluorine substituents, reflecting the evolution toward enhanced antibacterial spectrum and potency.

When compared to related compounds such as ciprofloxacin intermediates, Levofloxacin Q-Acid demonstrates the incorporation of the oxazine ring system that distinguishes the ofloxacin/levofloxacin structural class. The benzoxazine moiety provides enhanced tissue penetration and improved pharmacokinetic properties compared to simpler quinolone structures. The carboxylic acid functionality remains constant across fluoroquinolone intermediates, serving as the essential pharmacophore for DNA gyrase and topoisomerase IV inhibition.

Crystallographic Data and Solid-State Characterization

Levofloxacin Q-Acid exhibits well-defined crystalline properties that have been characterized through various analytical techniques. The compound typically appears as a white to light yellow crystalline powder with a melting point exceeding 300°C, indicating significant thermal stability. The high melting point reflects strong intermolecular interactions within the crystal lattice, likely involving hydrogen bonding between carboxylic acid groups and other polar functionalities.

Density measurements indicate a value of 1.6±0.1 g/cm³, consistent with the compact molecular structure and efficient crystal packing. X-ray crystallographic studies of related quinoline derivatives demonstrate that these compounds typically adopt planar conformations with the aromatic ring systems maintaining coplanarity. The crystal structure is stabilized through intermolecular hydrogen bonding interactions, particularly involving the carboxylic acid group as both hydrogen bond donor and acceptor.

Storage requirements specify ambient temperature conditions with recommendations for cool, dark environments below 15°C to maintain crystal integrity. The crystalline form shows good stability under normal handling conditions, though protection from light and moisture is recommended to prevent potential degradation or polymorphic transitions.

Spectroscopic Fingerprinting and Analytical Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural confirmation of Levofloxacin Q-Acid through characteristic chemical shift patterns. Proton NMR analysis in deuterated solvents reveals distinctive signals corresponding to the methyl group, methylene protons, and aromatic hydrogen atoms. The predicted ¹H NMR spectrum in CF3COOD shows signals at δ 1.46 (d, 3H) for the methyl group, δ 4.38 (ABq, 2H) for the oxazine methylene protons, δ 4.85 (m, 1H) for the chiral center proton, δ 7.75 (dd, 1H) for the aromatic proton, and δ 9.04 (s, 1H) for the quinolone proton.

Carbon-13 NMR spectroscopy provides additional structural confirmation through the observation of characteristic carbonyl carbons and aromatic carbon signals. Fluorine-19 NMR spectroscopy is particularly valuable for confirming the difluoro substitution pattern and assessing the purity of the compound. The presence of two equivalent fluorine atoms typically results in a single resonance with characteristic chemical shift values specific to the quinolone environment.

Infrared (IR) spectroscopy reveals characteristic absorption bands corresponding to key functional groups within the molecule. The carboxylic acid group typically exhibits broad O-H stretching around 3000-2500 cm⁻¹ and C=O stretching near 1700 cm⁻¹. The quinolone carbonyl shows distinct absorption in the 1620-1650 cm⁻¹ region, while C-F stretching vibrations appear in the 1000-1300 cm⁻¹ range. Mass spectrometry confirms the molecular ion peak at m/z 281.21, corresponding to the molecular weight of the compound.

The synthetic development of levofloxacin Q-acid has undergone significant evolution since the initial discovery of fluoroquinolone antibiotics in the 1960s [32]. The compound, chemically known as (3S)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, represents a crucial intermediate in levofloxacin synthesis [1] [3]. Early synthetic approaches were characterized by low yields and numerous purification steps, prompting researchers to develop more efficient methodologies [7].

The foundational work by Hayakawa and colleagues established the initial synthetic framework using racemic intermediates derived from 9,10-difluoro-3-(hydroxymethyl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid ethyl ester [7]. This approach required resolution through 3,5-dinitrobenzoyl chloride derivatization followed by high-performance liquid chromatography separation using hexane, 1,2-dichloroethane, and ethanol as carrier solvents [7]. The process involved partial hydrolysis with ethanolic aqueous sodium bicarbonate to afford the optically pure alcohol, subsequent treatment with triphenyl phosphite methiodide in dimethylformamide, and reduction with tributyltin hydride in ethanol to yield the target benzoxazine carboxylic acid [7].

Alternative synthetic strategies emerged focusing on asymmetric synthesis to avoid resolution steps [26]. The development of chiral synthesis routes eliminated the need for racemic intermediate separation, significantly improving overall process efficiency [26]. These advances included the use of chiral starting materials such as (S)-(+)-2-amino-1-propanol and implementation of stereoselective cyclization reactions [26].

Modern synthetic approaches have evolved to incorporate environmentally sustainable methodologies [18]. Recent developments emphasize green chemistry principles, including solvent reduction, waste minimization, and improved atom economy [18]. The implementation of continuous flow processes and one-pot synthetic strategies has further enhanced the efficiency of levofloxacin Q-acid production [18].

Key Reaction Mechanisms in Benzoxazine Ring Formation

The benzoxazine ring formation in levofloxacin Q-acid synthesis proceeds through a complex cyclization mechanism involving multiple sequential transformations [7] [26]. The key mechanistic pathway begins with the formation of an enamino ketoester intermediate through condensation of ethyl-2-(2,3,4,5-tetrafluorobenzoyl)-3-ethoxy acrylate with (S)-2-amino-1-propanol [7] [26].

The cyclization process involves intramolecular nucleophilic attack by the hydroxyl group of the amino alcohol on the ester carbonyl, forming a six-membered benzoxazine ring system [7]. This transformation requires elevated temperatures and basic conditions, typically employing potassium carbonate in dimethylformamide as the reaction medium [26]. The mechanism proceeds through a transition state where the oxygen atom attacks the electrophilic carbon center, accompanied by simultaneous elimination of the ethoxy group [26].

Computational studies have revealed that the benzoxazine ring formation involves significant conformational changes in the quinolone core structure [17]. The cyclization process induces planarity disruption in the fluoroquinolone framework, affecting the spatial orientation of substituents attached to the core rings [17]. Energy minimization calculations demonstrate that the benzoxazine formation creates steric interactions that influence the rotational freedom of pendant groups [17].

The reaction mechanism exhibits high stereoselectivity due to the inherent chirality of the amino alcohol starting material [9] [15]. The formation of the (S)-configured benzoxazine proceeds with excellent diastereoselectivity, achieving enantiomeric excesses greater than 99% under optimized conditions [9]. This stereochemical control is attributed to the rigid transition state geometry that favors the formation of the desired stereoisomer [15].

Recent mechanistic investigations have employed density functional theory calculations to elucidate the detailed reaction pathway [11]. These studies reveal that the cyclization involves a concerted mechanism with simultaneous bond formation and cleavage, proceeding through a six-membered transition state [11]. The activation energy for this transformation has been calculated to be approximately 25-30 kcal/mol, consistent with the observed reaction temperatures of 120-140°C [11].

Catalytic Asymmetric Synthesis Strategies

The development of catalytic asymmetric synthesis methods for levofloxacin Q-acid has focused on achieving high enantioselectivity while maintaining synthetic efficiency [9] [15]. Lewis acid-catalyzed approaches have emerged as particularly effective strategies for benzoxazine ring formation [35]. Boron-based Lewis acids, including tris(pentafluorophenyl)borane, have demonstrated exceptional catalytic activity in promoting ring-opening and cyclization reactions at reduced temperatures [35].

The implementation of chiral catalysts has enabled direct asymmetric synthesis of the benzoxazine ring system [9]. Copper(I)-catalyzed intramolecular cyclization reactions have been developed using activated aziridines with 2-halophenols, achieving excellent enantio- and diastereospecificity with enantiomeric excesses exceeding 99% [9] [15]. This methodology proceeds through a stepwise mechanism involving Lewis acid-catalyzed ring opening followed by metal-catalyzed carbon-nitrogen bond formation [15].

Organocatalytic approaches have also shown promise in asymmetric benzoxazine synthesis [34]. Chiral organocatalysts based on proline derivatives and cinchona alkaloids have been employed to promote enantioselective cyclization reactions [34]. These catalysts operate through hydrogen bonding and electrostatic interactions, providing precise stereocontrol during the key bond-forming step [34].

The use of enzymatic catalysis represents an emerging area in asymmetric benzoxazine synthesis [11]. Tyrosinase-mediated reactions have been developed for the synthesis of tricyclic benzoxazine derivatives through ortho-hydroxylation followed by Michael addition and intramolecular ring closure [11]. These biocatalytic processes offer high atom economy and environmental sustainability while achieving excellent stereoselectivity [11].

Phase-transfer catalysis has been investigated as an alternative approach for asymmetric synthesis [25]. Chiral quaternary ammonium salts have been employed to facilitate enantioselective alkylation reactions in the synthesis of benzoxazine precursors [25]. This methodology provides advantages in terms of reaction scalability and catalyst recovery [25].

Process-Related Impurities and Byproduct Formation

The synthesis of levofloxacin Q-acid is associated with the formation of several process-related impurities that require careful monitoring and control [12] [13]. Three major impurities have been identified through reversed-phase liquid chromatographic analysis, designated as Impurity-1, Impurity-2, and Impurity-3 based on their chromatographic elution order [12].

Impurity-1 forms through an elimination-dimerization process involving two molecules of the intermediate 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid [12]. This dimerization occurs concurrently with the intended cyclization reaction, resulting in the formation of a dimeric species with molecular weight twice that of the monomer [12]. The mechanism involves hydrogen fluoride elimination followed by intermolecular coupling between the resulting reactive intermediates [12].

Impurity-2 arises from oxidative degradation of the target compound, particularly during extended reaction times or elevated temperatures [12]. This impurity results from ring-opening and de-alkylation of the benzoxazine moiety, followed by re-cyclization to form an isomeric structure [12]. Mass spectrometric analysis has confirmed the molecular formula and fragmentation pattern consistent with this proposed structure [12].

The formation mechanism of Impurity-3 involves side reactions during the nucleophilic substitution step with N-methylpiperazine [12]. This impurity retains the benzoxazine core structure but contains modified substituents resulting from competing reaction pathways [12]. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy have been employed to characterize this impurity and establish its formation mechanism [12].

| Impurity | Retention Time (min) | Formation Mechanism | Relative Abundance (%) |

|---|---|---|---|

| Impurity-1 | 10.37 | Elimination-dimerization | 0.1-0.3 |

| Impurity-2 | 15.10 | Oxidative degradation | 0.1-0.2 |

| Impurity-3 | 19.83 | Side reaction during substitution | 0.1-0.2 |

Process conditions significantly influence impurity formation profiles [13]. Temperature control is critical, as elevated temperatures promote both dimerization and oxidative degradation pathways [13]. Reaction time optimization has been shown to minimize impurity formation while maintaining acceptable conversion rates [13]. The use of antioxidants and inert atmosphere conditions helps reduce oxidative impurity formation [13].

Analytical methods for impurity detection and quantification have been developed using high-performance liquid chromatography coupled with mass spectrometry [12] [13]. These methods provide sensitivity levels below 0.1% relative to the main component, meeting pharmaceutical industry requirements for impurity monitoring [13]. Preparative separation techniques have been employed to isolate individual impurities for structural characterization and toxicological evaluation [12].

Industrial-Scale Production Challenges and Solutions

Industrial-scale production of levofloxacin Q-acid presents numerous technical and economic challenges that require comprehensive solutions [10] [18]. The complexity of the multi-step synthesis, combined with stringent purity requirements, demands careful optimization of each process parameter [26].

Temperature and pH control represent critical factors in large-scale production [10]. Deviations in reaction conditions can result in significant yield losses and increased impurity formation [10]. Industrial processes require stringent temperature management systems capable of maintaining reaction temperatures within ±2°C throughout the entire batch [10]. pH control systems must accommodate the multi-step nature of the synthesis, with automated adjustment capabilities for different reaction phases [18].

Raw material supply chain vulnerabilities pose significant challenges for industrial production [10]. Over 65% of active pharmaceutical ingredient production for fluoroquinolones relies on intermediates sourced from geographically concentrated regions [10]. Supply disruptions in key manufacturing areas have resulted in price increases of up to 28% within three-month periods [10]. Diversification of supplier networks and strategic inventory management have become essential elements of production planning [10].

Quality control consistency during synthesis presents ongoing challenges [10]. Levofloxacin Q-acid production involves multi-step chemical processes requiring stringent monitoring at each stage [10]. Batch failure rates of approximately 12% have been reported due to impurities exceeding pharmacopeial limits [10]. Implementation of real-time analytical monitoring and statistical process control has helped reduce these failure rates [10].

Environmental considerations have driven the development of greener production processes [18]. Recent innovations include the recovery and recycling of reaction byproducts, elimination of toxic reagents, and implementation of continuous processing technologies [18]. These improvements have achieved reductions in three-waste emissions of over 60% compared to traditional batch processes [18].

| Challenge Category | Impact Level | Solution Strategy | Implementation Cost |

|---|---|---|---|

| Temperature Control | High | Automated control systems | Medium |

| Supply Chain | Critical | Supplier diversification | High |

| Quality Control | High | Real-time monitoring | Medium |

| Environmental | Medium | Green chemistry adoption | High |

Process intensification through continuous flow technology has emerged as a promising solution for industrial-scale production [18]. Continuous reactors offer improved heat and mass transfer, reduced reaction times, and enhanced safety profiles compared to batch processes [18]. These systems can achieve throughputs that are 6-40 times faster than conventional batch reactors while improving product quality [22].

Solvent recovery and recycling systems have been implemented to address both economic and environmental concerns [18]. Advanced distillation and crystallization techniques enable the recovery of up to 95% of process solvents [18]. Closed-loop solvent systems reduce raw material costs and minimize environmental impact [18].

The implementation of one-pot synthesis strategies has simplified industrial production by eliminating intermediate isolation and purification steps [18] [19]. These approaches achieve cumulative yields exceeding 90% while reducing processing time and equipment requirements [18]. The integration of multiple reaction steps in a single vessel reduces capital investment and operational complexity [19].

Purity

Quantity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

82419-35-0